molecular formula C8H14ClNO2 B152065 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride CAS No. 133382-42-0

1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride

Cat. No. B152065
M. Wt: 191.65 g/mol
InChI Key: FNDQRJDGTZYKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride is a spirocyclic compound that is part of a broader class of compounds with potential pharmacological applications. The core structure consists of a spiro linkage between a cyclohexane ring and a smaller ring containing both oxygen and nitrogen atoms. This structural motif is of interest due to its presence in compounds with various biological activities.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in several studies. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substitutions at the 8 position were prepared to evaluate their antihypertensive activity . Another study reported the synthesis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane through the reaction of dichloroacetic acid with 1-oxa-4-azaspiro[4.5]decane . Additionally, a one-pot synthesis approach was used to create N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carboxylic acids, demonstrating the versatility of synthetic methods for these compounds .

Molecular Structure Analysis

The molecular structure of these spirocyclic compounds has been characterized using various techniques. For example, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane was determined by X-ray analysis, revealing that the cyclohexyl ring adopts a chair conformation and that the compound is chiral .

Chemical Reactions Analysis

The reactivity of the spirocyclic compounds is influenced by the functional groups attached to the core structure. In the synthesis of antihypertensive agents, the introduction of various substituents at the 8 position led to compounds with different biological activities . The unexpected formation of spirocyclic compounds from the reaction of substituted piperidines with acrylonitrile suggests that these compounds can undergo complex reactions such as aldol condensation followed by cyanoethylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic data for 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane provides insights into its density and molecular geometry, which are important for understanding its reactivity and potential interactions with biological targets . The antihypertensive activity of the synthesized compounds indicates that their physical properties are suitable for interaction with biological receptors .

Scientific Research Applications

Antiviral Applications

Spirocyclic compounds similar to 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride have shown promise in antiviral research. For instance, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have exhibited significant activity against human coronaviruses, including compounds that inhibited the replication of human coronavirus 229E. The most active of these compounds demonstrated an EC50 value comparable to known coronavirus inhibitors, highlighting the potential of spirocyclic scaffolds in antiviral drug development (Apaydın et al., 2019).

Synthetic and Structural Studies

The synthesis and structural analysis of spirocyclic compounds have been subjects of interest due to their complex structures and potential biological activities. For example, the synthesis and crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane have been detailed, providing insights into the conformational preferences and stereochemistry of such molecules (Wen, 2002).

Antitumor Activity

Novel spirocyclic compounds, including 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, have been synthesized and evaluated for their anticancer activity. Preliminary results indicated moderate to potent activity against various human cancer cell lines, with certain compounds emerging as potential candidates for further development due to their effectiveness (Yang et al., 2019).

NPY Y5 Antagonist Activity

Spirocyclic compounds have also been investigated for their activity as NPY Y5 antagonists, which are relevant in the context of appetite regulation and obesity treatment. A novel series of trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives was identified, demonstrating potent Y5 antagonist activity. This research provides a foundation for the development of new therapeutic agents targeting metabolic disorders (Leslie et al., 2010).

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7-5-8(11-6-7)1-3-9-4-2-8;/h9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDQRJDGTZYKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride

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